2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid
Description
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Properties
IUPAC Name |
2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMBOMGKNWYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrimidine Core Formation
The pyrimidine ring serves as the structural backbone of the target compound. Contemporary methods prioritize cyclization reactions using malonic acid derivatives and nitrogen-rich precursors.
Guanidine-Based Cyclization
A prominent approach involves reacting dimethyl malonate with dimethylmethylidene guanidine hydrochloride under alkaline conditions. In Example 1 of Patent CN110818643A, sodium methoxide in methanol facilitates this cyclization at 60–65°C, yielding a 2-amino-4,6-dimethoxypyrimidine intermediate with 91.3% efficiency. The reaction mechanism proceeds via nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon, followed by cyclodehydration (Figure 1).
Optimization Insights:
Methylation and Functional Group Interconversion
Direct Methylation of Pyrimidine Intermediates
Methylation protocols often employ dimethyl sulfate (DMS) or dimethyl carbonate (DMC) as alkylating agents. Patent CN111039876A demonstrates that DMS in toluene at 60–80°C for 8–10 hours achieves near-quantitative methoxylation of 4-amino-2,6(1H,3H)-pyrimidinedione. Tetrabutylammonium bromide acts as a phase-transfer catalyst, enhancing interfacial reactivity between aqueous and organic phases.
Comparative Analysis of Methylation Agents:
| Agent | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Dimethyl sulfate | 60–80 | 8–10 | 96.9 | High toxicity |
| Dimethyl carbonate | 90–95 | 5 | 91.3 | Low toxicity |
DMC emerges as a greener alternative, generating CO₂ as a byproduct instead of sulfuric acid derivatives.
Process Optimization and Scalability
Solvent Recycling and Waste Reduction
Patent CN111039876A highlights a closed-loop system where methanol and dimethyl carbonate are recovered via reduced-pressure distillation, reducing raw material costs by 40%. Acidic wastewater from hydrolysis steps is neutralized with sodium hydroxide, yielding reusable sodium acetate.
Catalytic Innovations
The use of nanostructured MgO catalysts in cyclization reactions reduces reaction times by 30% while maintaining yields above 90%. Surface hydroxyl groups on MgO particles facilitate proton transfer, accelerating ring-closure kinetics.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research has shown that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies indicated that certain derivatives could suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, two compounds demonstrated IC50 values of 0.04 μmol, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The compound's structural features suggest potential applications in cancer therapy. Pyrimidine derivatives have been associated with the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Studies have reported that certain substituted pyrimidines show high potency against specific EGFR mutations while exhibiting lower toxicity towards wild-type EGFR. This selectivity may lead to reduced side effects in cancer treatment .
Enzyme Inhibition
Enzyme Targeting
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting this enzyme, thereby potentially offering therapeutic benefits in managing neurodegenerative conditions.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of electron-donating groups on the pyrimidine ring has been correlated with enhanced anti-inflammatory activity. Preliminary SAR investigations suggest that modifications to the pyrimidine structure can lead to improved potency and selectivity against target enzymes and receptors .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4(3H)-thione: Known for its plant growth-stimulating action.
2-Amino-4,6-dimethylpyrimidine: Studied for its structural, optical, and thermal properties.
2-Aminopyrimidine derivatives: Investigated for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Biological Activity
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid, also known as an aminopyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N4O2. It features a pyrimidine ring substituted with an amino group and a carboxylic acid group, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. The compound acts by disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
- Antitumor Properties : Studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interference with DNA methyltransferases .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its cytotoxic effects against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of DNA methyltransferases |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various aminopyrimidine derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were calculated to be around 25 µM for HeLa cells, indicating a strong antitumor effect compared to untreated controls .
Research Findings
Recent literature highlights the importance of structure-activity relationships (SARs) in understanding the efficacy of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance biological activity, making it crucial for ongoing research to explore various analogs .
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid to minimize by-products?
- Methodological Answer : Key parameters include stoichiometric ratios (e.g., molar equivalence of pyrimidine and acetic acid derivatives), reaction temperature (controlled heating to avoid thermal decomposition), and solvent selection (polar aprotic solvents like DMF for improved solubility). Employing Design of Experiments (DoE) methodologies, such as fractional factorial designs, can systematically identify optimal conditions while minimizing experimental iterations . Reaction monitoring via in-situ FTIR or HPLC helps track intermediate formation and adjust parameters in real time.
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon backbone.
- X-ray Diffraction (XRD) : For crystallographic analysis, particularly to resolve hydrogen-bonding motifs (e.g., R22(8) patterns common in aminopyrimidine-carboxylic acid interactions) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amine, carboxylic acid stretches).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with NIOSH/EN 166 standards .
- Engineering Controls : Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates.
- Waste Disposal : Segregate acidic waste streams and neutralize residuals before disposal .
Advanced Research Questions
Q. How can computational reaction path search methods enhance mechanistic understanding of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates, predicting thermodynamic stability and activation barriers. Tools like GRRM or Gaussian enable reaction path sampling, while machine learning algorithms (e.g., ICReDD’s approach) integrate experimental data to refine computational models iteratively . For example, simulating nucleophilic substitution pathways between pyrimidine precursors and glycine derivatives can prioritize viable synthetic routes.
Q. What role do hydrogen-bonding motifs play in the crystallographic behavior of this compound?
- Methodological Answer : The 2-amino-pyrimidine moiety forms robust R22(8) hydrogen-bonding networks with carboxylic acid groups, stabilizing crystal lattices. XRD studies reveal these motifs influence polymorphism and solubility. Co-crystallization with indole acetic acid derivatives (as seen in analogous systems) can further modulate packing efficiency .
Q. How can factorial design methodologies reduce experimental iterations in optimizing synthesis yield?
- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent polarity) across high/low levels. Statistical analysis (ANOVA) identifies significant factors and interactions. For instance, a 2 design (8 experiments) can optimize yield while accounting for time and resource constraints . Response surface methodology (RSM) then refines the design space for maximum efficiency.
Q. What strategies are recommended for predicting thermodynamic stability of intermediates in the synthesis pathway?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles.
- Computational Free Energy Calculations : Tools like COSMO-RS predict solvation effects and intermediate stability.
- Kinetic Modeling : Coupled with Arrhenius plots to assess temperature-dependent degradation risks. ICReDD’s feedback loop integrates experimental data (e.g., DSC) into computational models for iterative refinement .
Q. How do reactor design principles influence scalability for this compound’s production?
- Methodological Answer : Continuous-flow reactors (e.g., microreactors) improve heat/mass transfer for exothermic reactions, reducing by-products. Membrane separation technologies (e.g., nanofiltration) can isolate the compound from reaction mixtures, enhancing purity. Process simulation software (Aspen Plus) models residence time distribution and mixing efficiency to scale from lab to pilot plant .
Key Data and Findings from Literature
- Crystallography : The R22(8) hydrogen-bond motif (N–H⋯O interactions) dominates in aminopyrimidine-carboxylic acid co-crystals, critical for stability .
- Reaction Optimization : DoE reduced experimental iterations by 60% in analogous pyrimidine syntheses .
- Computational Efficiency : Quantum path search methods accelerated reaction discovery by 3–5× compared to trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
